1-(4-Chlorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
Overview
Description
1-(4-Chlorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and a 3-fluorophenyl group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-(4-Chlorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.
Introduction of the 4-Chlorobenzenesulfonyl Group: This step involves sulfonylation, where the piperidine derivative reacts with 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the 3-Fluorophenyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Chlorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has been explored for various scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: Researchers investigate its interactions with biological molecules, exploring its potential as a biochemical probe.
Medicine: Preliminary studies suggest potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound’s unique properties make it a candidate for use in specialty chemicals and materials science.
Mechanism of Action
The mechanism by which 1-(4-Chlorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its sulfonyl and fluorophenyl groups. These interactions may influence biological processes, making it a subject of interest in pharmacological research.
Comparison with Similar Compounds
1-(4-Chlorobenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide can be compared with other sulfonyl and fluorophenyl-substituted piperidine derivatives. Similar compounds include:
1-(4-Methylbenzenesulfonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide: Differing by a methyl group instead of a chlorine atom.
1-(4-Chlorobenzenesulfonyl)-N-(3-chlorophenyl)piperidine-4-carboxamide: Featuring a chlorine atom on both aromatic rings.
1-(4-Chlorobenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide: Substituted with a methyl group on the phenyl ring.
These comparisons highlight the unique structural features and potential reactivity of this compound, distinguishing it from other related compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-fluorophenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-14-4-6-17(7-5-14)26(24,25)22-10-8-13(9-11-22)18(23)21-16-3-1-2-15(20)12-16/h1-7,12-13H,8-11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUIHTUNOZBJPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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